2-Methoxy-4'-n-pentylbenzophenone
Overview
Description
2-Methoxy-4’-n-pentylbenzophenone is an organic compound belonging to the benzophenone family. Benzophenones are known for their applications in various fields, including as photoinitiators in polymer chemistry and as UV filters in sunscreens. The structure of 2-Methoxy-4’-n-pentylbenzophenone consists of a benzophenone core with a methoxy group at the 2-position and a pentyl group at the 4’-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4’-n-pentylbenzophenone typically involves Friedel-Crafts acylation, a common method for preparing benzophenone derivatives. The process begins with the acylation of anisole (methoxybenzene) using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to further reactions to introduce the pentyl group at the 4’-position.
Industrial Production Methods
Industrial production of 2-Methoxy-4’-n-pentylbenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4’-n-pentylbenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated benzophenone derivatives.
Scientific Research Applications
2-Methoxy-4’-n-pentylbenzophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4’-n-pentylbenzophenone primarily involves its ability to absorb UV light. The methoxy and pentyl groups enhance its photostability and UV absorption properties. Upon UV irradiation, the compound undergoes a photochemical reaction, leading to the formation of reactive species that can initiate polymerization or provide UV protection.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Commonly used as a UV filter in sunscreens.
4-Methoxybenzophenone: Another benzophenone derivative with similar applications in UV protection and photoinitiation.
Uniqueness
2-Methoxy-4’-n-pentylbenzophenone is unique due to the presence of both methoxy and pentyl groups, which enhance its photostability and UV absorption properties compared to other benzophenone derivatives. This makes it particularly suitable for applications requiring high UV stability and efficiency.
Properties
IUPAC Name |
(2-methoxyphenyl)-(4-pentylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-3-4-5-8-15-11-13-16(14-12-15)19(20)17-9-6-7-10-18(17)21-2/h6-7,9-14H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMHHEITNNBFCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641457 | |
Record name | (2-Methoxyphenyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-48-8 | |
Record name | (2-Methoxyphenyl)(4-pentylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=750633-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methoxyphenyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.